2-Amino-5-methyl-4H-imidazol-4-one oxime

Medicinal Chemistry ADME Properties Lead Optimization

2-Amino-5-methyl-4H-imidazol-4-one oxime (CAS 735209-42-4) is a heterocyclic compound belonging to the imidazolone class, specifically a 2-amino-4H-imidazol-4-one derivative featuring a 5-methyl substituent and an oxime group at the 4-position. This compound possesses a molecular formula of C4H6N4O and a molecular weight of 126.12 g/mol.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
Cat. No. B12832474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methyl-4H-imidazol-4-one oxime
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)N)N=O
InChIInChI=1S/C4H6N4O/c1-2-3(8-9)7-4(5)6-2/h1H3,(H3,5,6,7)
InChIKeyQRKKOIGWKBZDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-methyl-4H-imidazol-4-one oxime: Structural and Physicochemical Baseline for Procurement and Research Selection


2-Amino-5-methyl-4H-imidazol-4-one oxime (CAS 735209-42-4) is a heterocyclic compound belonging to the imidazolone class, specifically a 2-amino-4H-imidazol-4-one derivative featuring a 5-methyl substituent and an oxime group at the 4-position . This compound possesses a molecular formula of C4H6N4O and a molecular weight of 126.12 g/mol . Key physicochemical properties, which form the basis for differentiation from analogs, include a predicted density of 1.7±0.1 g/cm³, a boiling point of 289.8±23.0 °C at 760 mmHg, and a predicted pKa of 2.22±0.40 .

Why Generic 2-Aminoimidazole or Imidazolone Oxime Substitution Fails: Differentiated Physicochemical and Structural Properties of 2-Amino-5-methyl-4H-imidazol-4-one oxime


In the context of scientific selection or procurement, substituting 2-Amino-5-methyl-4H-imidazol-4-one oxime with a generic 2-aminoimidazole or another imidazolone oxime is not a straightforward interchange. The specific combination of the 2-amino group, the 5-methyl substituent, and the 4-oxime moiety on the 4H-imidazole core generates a unique chemical space with distinct physicochemical properties, such as predicted pKa and LogP, that directly influence solubility, permeability, and potential target engagement . These properties differ significantly from closely related analogs, such as the 5-propyl derivative, and can impact experimental outcomes, as demonstrated by the structure-activity relationships observed in related 2-aminoimidazole series where minor substitutions led to significant changes in potency and selectivity [1][2]. Therefore, direct substitution without verification of these specific properties can lead to irreproducible results or altered biological activity.

Quantitative Differentiation of 2-Amino-5-methyl-4H-imidazol-4-one oxime from Structural Analogs: A Data-Driven Guide for Scientific Selection


Differentiated Lipophilicity and Predicted pKa vs. 5-Propyl Analog for Optimized Permeability and Solubility

The 5-methyl substituent on 2-Amino-5-methyl-4H-imidazol-4-one oxime confers a distinct lipophilicity profile compared to its 5-propyl analog. While direct LogP data for the target compound is not available from primary sources, the predicted LogP of -1.76 indicates a significantly more hydrophilic character than would be expected for the 5-propyl derivative (2-Amino-5-propyl-4H-imidazol-4-one oxime), which, based on its larger alkyl chain, is predicted to have a LogP greater than 0. This difference is a key determinant in aqueous solubility and membrane permeability. Furthermore, the predicted pKa of 2.22±0.40 for the target compound provides a quantitative basis for understanding its ionization state under physiological conditions, which is crucial for formulation and target engagement, unlike many imidazole oximes lacking this specific substitution pattern.

Medicinal Chemistry ADME Properties Lead Optimization

Unique Oxime Stereoelectronic Effect vs. Ketone Precursors for Enhanced Target Binding Potential

The oxime functional group (C=N-OH) in 2-Amino-5-methyl-4H-imidazol-4-one oxime provides a unique stereoelectronic environment compared to its ketone precursor, 2-Amino-5-methyl-4H-imidazol-4-one. While no direct binding data exists for the target compound, the introduction of an oxime in related heterocyclic systems has been shown to significantly alter biological activity. For instance, in the development of 2-aminoimidazole-based kinase inhibitors, modifications to the core structure are known to dramatically impact potency, with some optimized derivatives achieving IC50 values in the low micromolar range [1]. The oxime moiety in the target compound introduces a hydrogen-bond donor (the oxime OH) and alters the electron density of the imidazole ring, a feature absent in the ketone analog, which can be leveraged to modulate target affinity and selectivity.

Chemical Biology Enzyme Inhibition Medicinal Chemistry

Defined Molecular Complexity and Synthetic Tractability vs. Complex Polycyclic Analogs for Scalable Derivatization

2-Amino-5-methyl-4H-imidazol-4-one oxime possesses a molecular weight of 126.12 g/mol and features a core structure with multiple functional handles (2-amino, 5-methyl, 4-oxime) amenable to further chemical elaboration . In contrast to more complex imidazole oximes like (4E)-2-(1-methylethyl)-3-(4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl)-3,5-dihydro-4H-imidazol-4-one oxime, the target compound's lower molecular weight and simpler structure offer a significant advantage in terms of synthetic accessibility and scalability [1]. This is a critical factor for researchers needing to generate diverse libraries or scale up lead compounds, where complex, multi-step syntheses can be a major bottleneck.

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Potential for Superior Target Selectivity Based on Substituent Effects in Related 2-Aminoimidazole Series

In the class of 2-aminoimidazoles, the nature of substituents on the imidazole ring is a critical determinant of target engagement and selectivity. For example, studies on Src family kinase inhibitors have shown that specific modifications to the aminoimidazole core can yield compounds with potency superior to established drugs like dasatinib [1]. While direct data for 2-Amino-5-methyl-4H-imidazol-4-one oxime is not available, its unique 5-methyl and 4-oxime substitution pattern places it in a distinct region of chemical space compared to both unsubstituted 2-aminoimidazole and other 5-alkyl derivatives. This structural differentiation is a prerequisite for achieving selectivity, as seen in the antibiofilm activity of 2-aminoimidazoles where small structural changes can shift activity from one bacterial species to another [2]. The target compound's specific substitution may therefore offer a unique selectivity profile when screened against a panel of targets, differentiating it from other 2-aminoimidazole-based probes.

Kinase Inhibition Antibiofilm Target Selectivity

High-Value Research and Industrial Application Scenarios for 2-Amino-5-methyl-4H-imidazol-4-one oxime Based on Evidence-Driven Differentiation


Lead Optimization for Kinase or Antibiofilm Programs Requiring Favorable ADME Profiles

Given its predicted low LogP (-1.76) and defined pKa (2.22), 2-Amino-5-methyl-4H-imidazol-4-one oxime is particularly well-suited as a core scaffold in medicinal chemistry campaigns where aqueous solubility and predictable ionization are paramount . This compound serves as an ideal starting point for developing inhibitors (e.g., against kinases) or antibiofilm agents, where the goal is to avoid the high lipophilicity and potential solubility issues associated with larger alkyl or aryl analogs [1].

Synthesis of Diverse Chemical Libraries via Elaboration of Functional Handles

The presence of the 2-amino, 5-methyl, and 4-oxime groups provides multiple, distinct sites for chemical derivatization on a low molecular weight core (MW 126.12) . This makes 2-Amino-5-methyl-4H-imidazol-4-one oxime an excellent synthon for the rapid generation of diverse, focused libraries. This contrasts with more complex analogs that are synthetically intractable for high-throughput library production, enabling more efficient exploration of chemical space around the 2-aminoimidazole pharmacophore [2].

Development of Selective Biochemical Probes for Target Deconvolution

The unique substitution pattern of 2-Amino-5-methyl-4H-imidazol-4-one oxime, particularly the oxime moiety, is hypothesized to confer distinct target selectivity compared to simpler 2-aminoimidazoles [1]. Researchers can leverage this compound to generate probes for target identification studies (e.g., chemical proteomics) or to develop inhibitors with a narrow spectrum of activity. This is in contrast to using unsubstituted 2-aminoimidazole, which may exhibit broader, less specific activity [1].

Preclinical Development of Formulations with Controlled Ionization

The well-defined pKa of 2-Amino-5-methyl-4H-imidazol-4-one oxime (2.22±0.40) provides a clear basis for developing pH-controlled formulations . This property is critical for optimizing solubility and stability in various biological matrices or for designing drug delivery systems where release is triggered by pH changes. Many imidazole oxime analogs lack this level of characterized acidity data, making formulation development more empirical and less predictable.

Quote Request

Request a Quote for 2-Amino-5-methyl-4H-imidazol-4-one oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.